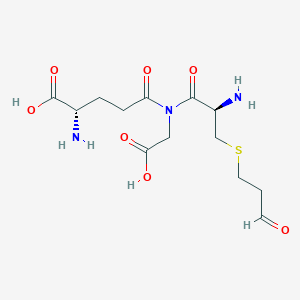
S-(2-Aldehydoethyl)glutathione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-(2-Aldehydoethyl)glutathione (SAE-GSH) is a tripeptide molecule consisting of glutamic acid, cysteine, and glycine. It is a natural antioxidant that plays a crucial role in the detoxification of reactive aldehydes produced during oxidative stress. SAE-GSH has been found to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
作用机制
S-(2-Aldehydoethyl)glutathione exerts its protective effect by scavenging reactive aldehydes and free radicals produced during oxidative stress. It also enhances the activity of antioxidant enzymes, such as glutathione peroxidase and catalase, and regulates the expression of genes involved in oxidative stress and inflammation.
生化和生理效应
S-(2-Aldehydoethyl)glutathione has been found to have various biochemical and physiological effects. It has been shown to reduce lipid peroxidation, increase glutathione levels, and improve mitochondrial function. S-(2-Aldehydoethyl)glutathione has also been found to have a protective effect against ischemia-reperfusion injury in the heart and brain.
实验室实验的优点和局限性
One of the advantages of using S-(2-Aldehydoethyl)glutathione in lab experiments is its ability to scavenge reactive aldehydes and free radicals, which can help reduce oxidative stress-induced damage in cells. However, the use of S-(2-Aldehydoethyl)glutathione can also have limitations, such as its potential to interfere with other cellular processes and its stability in different experimental conditions.
未来方向
There are several future directions for the research on S-(2-Aldehydoethyl)glutathione. One of the areas of interest is its potential therapeutic applications in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. S-(2-Aldehydoethyl)glutathione has also been found to have a protective effect against chemotherapy-induced cardiotoxicity, which opens up new avenues for its use in cancer therapy. Further research is needed to explore the full potential of S-(2-Aldehydoethyl)glutathione in various diseases and to optimize its use in clinical settings.
合成方法
S-(2-Aldehydoethyl)glutathione can be synthesized by reacting glutathione with acetaldehyde in the presence of sodium borohydride. The reaction results in the formation of S-(2-Aldehydoethyl)glutathione and sodium borate as a byproduct. The purity and yield of S-(2-Aldehydoethyl)glutathione can be improved by using high-performance liquid chromatography (HPLC) purification.
科学研究应用
S-(2-Aldehydoethyl)glutathione has been extensively studied for its potential therapeutic applications. It has been found to have a protective effect against oxidative stress-induced damage in various cell types, including neuronal cells, cardiac cells, and liver cells. S-(2-Aldehydoethyl)glutathione has also been found to have anti-inflammatory and anti-apoptotic effects.
属性
CAS 编号 |
124521-13-7 |
|---|---|
产品名称 |
S-(2-Aldehydoethyl)glutathione |
分子式 |
C13H21N3O7S |
分子量 |
363.39 g/mol |
IUPAC 名称 |
(2S)-2-amino-5-[[(2R)-2-amino-3-(3-oxopropylsulfanyl)propanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C13H21N3O7S/c14-8(13(22)23)2-3-10(18)16(6-11(19)20)12(21)9(15)7-24-5-1-4-17/h4,8-9H,1-3,5-7,14-15H2,(H,19,20)(H,22,23)/t8-,9-/m0/s1 |
InChI 键 |
YYSYEKODSCLPQB-IUCAKERBSA-N |
手性 SMILES |
C(CSC[C@@H](C(=O)N(CC(=O)O)C(=O)CC[C@@H](C(=O)O)N)N)C=O |
SMILES |
C(CSCC(C(=O)N(CC(=O)O)C(=O)CCC(C(=O)O)N)N)C=O |
规范 SMILES |
C(CSCC(C(=O)N(CC(=O)O)C(=O)CCC(C(=O)O)N)N)C=O |
其他 CAS 编号 |
124521-13-7 |
同义词 |
glutathionylpropionaldehyde GS-propionaldehyde S-(2-aldehydoethyl)glutathione S-AEGL |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




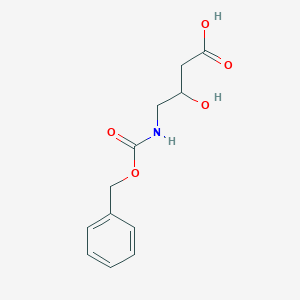
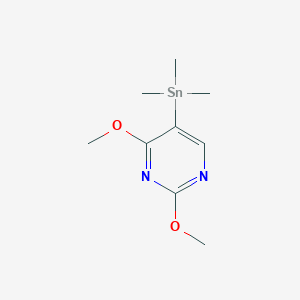
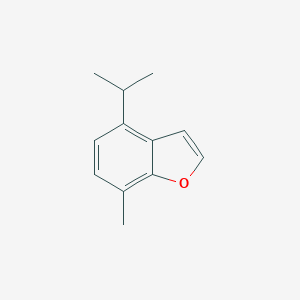
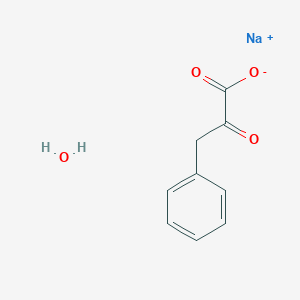
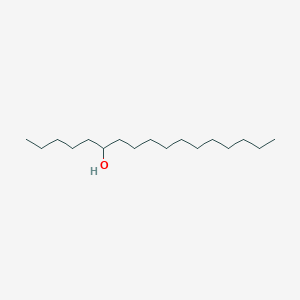
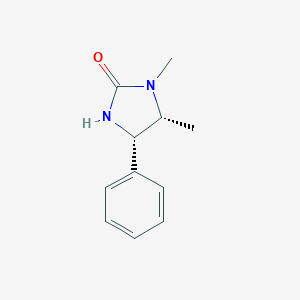
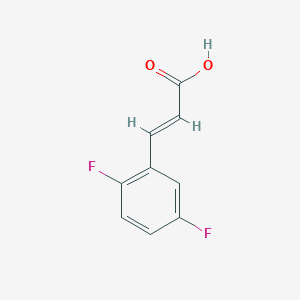
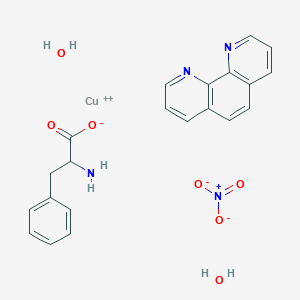
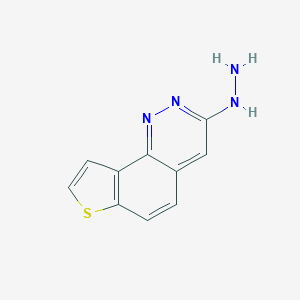
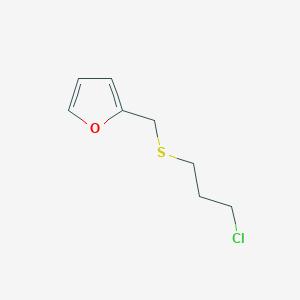
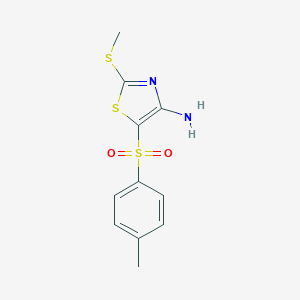
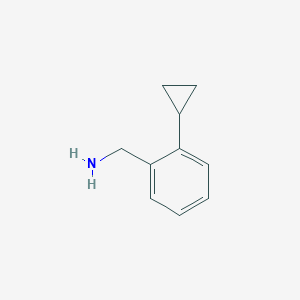
![(1R,4S,4aR,8aR)-1,6-dimethyl-4-[(2R)-6-methylhept-5-en-2-yl]-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol](/img/structure/B39419.png)